Cas no 1187732-69-9 (ethyl 3-fluoropyridine-2-carboxylate)
ethyl 3-fluoropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-fluoropicolinate
- Ethyl 3-fluoropyridine-2-carboxylate
- 3-fluoro-2-Pyridinecarboxylic acid ethyl ester
- 3-Fluoropyridine-2-carboxylic acid ethyl ester
- ethylfluoropyridinecarboxylate
- MolPort-008-146-407
- QC-5251
- RP10457
- ethyl 3-fluoropyridine-2-carboxylate
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- MDL: MFCD11616884
- Inchi: 1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
- InChI Key: RSPHTIQPMLLATO-UHFFFAOYSA-N
- SMILES: FC1=CC=CN=C1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- Boiling Point: 245.3±25.0℃ at 760 mmHg
ethyl 3-fluoropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066798-500mg |
Ethyl 3-fluoropyridine-2-carboxylate, >95% |
1187732-69-9 | >95% | 500mg |
$194.00 | 2023-09-08 | |
| Matrix Scientific | 066798-1g |
Ethyl 3-fluoropyridine-2-carboxylate, >95% |
1187732-69-9 | >95% | 1g |
$245.00 | 2023-09-08 | |
| Matrix Scientific | 066798-5g |
Ethyl 3-fluoropyridine-2-carboxylate, >95% |
1187732-69-9 | >95% | 5g |
$565.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E849502-1g |
Ethyl 3-fluoropyridine-2-carboxylate |
1187732-69-9 | 97% | 1g |
840.60 | 2021-05-17 | |
| TRC | B124798-100mg |
Ethyl 3-Fluoropyridine-2-carboxylate |
1187732-69-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B124798-500mg |
Ethyl 3-Fluoropyridine-2-carboxylate |
1187732-69-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B124798-1g |
Ethyl 3-Fluoropyridine-2-carboxylate |
1187732-69-9 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM122107-1g |
ethyl 3-fluoropicolinate |
1187732-69-9 | 95% | 1g |
$205 | 2021-08-06 | |
| Apollo Scientific | PC200030-500mg |
Ethyl 3-fluoropyridine-2-carboxylate |
1187732-69-9 | 95% | 500mg |
£33.00 | 2025-02-21 | |
| Apollo Scientific | PC200030-1g |
Ethyl 3-fluoropyridine-2-carboxylate |
1187732-69-9 | 95% | 1g |
£45.00 | 2025-02-21 |
ethyl 3-fluoropyridine-2-carboxylate Suppliers
ethyl 3-fluoropyridine-2-carboxylate Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on ethyl 3-fluoropyridine-2-carboxylate
Professional Introduction to Ethyl 3-Fluoropyridine-2-Carboxylate (CAS No. 1187732-69-9)
Ethyl 3-fluoropyridine-2-carboxylate (CAS No. 1187732-69-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of a fluoro substituent at the 3-position of the pyridine ring enhances its reactivity and binding affinity, making it a valuable building block for drug discovery programs.
The chemical structure of ethyl 3-fluoropyridine-2-carboxylate consists of a pyridine core substituted with a fluorine atom at the 3-position and an ester group at the 2-position. This configuration imparts distinct electronic and steric properties that influence its interactions with biological targets. The fluorine atom, being highly electronegative, can modulate the electronic distribution within the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Additionally, the ester functionality provides a site for further chemical modification, allowing for the exploration of diverse molecular architectures.
In recent years, there has been a growing interest in fluorinated heterocycles due to their potential applications in medicinal chemistry. Ethyl 3-fluoropyridine-2-carboxylate has been extensively studied as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atom's ability to enhance binding affinity has been particularly beneficial in designing molecules with improved selectivity and efficacy.
One of the most compelling aspects of ethyl 3-fluoropyridine-2-carboxylate is its role in the development of agrochemicals. Fluorinated pyridines are known to exhibit enhanced stability against environmental degradation, making them ideal for use in crop protection agents. Recent studies have demonstrated its utility in synthesizing herbicides and fungicides that offer improved performance while minimizing ecological impact. This aligns with the broader industry trend toward sustainable agricultural practices.
The synthesis of ethyl 3-fluoropyridine-2-carboxylate typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups with high precision. These synthetic strategies not only highlight the compound's synthetic utility but also showcase the advancements in modern organic chemistry that enable efficient production at scale.
The pharmacological properties of derivatives derived from ethyl 3-fluoropyridine-2-carboxylate have been extensively explored in preclinical studies. Researchers have reported promising results in inhibiting enzymes involved in metabolic pathways relevant to neurological disorders and cardiovascular diseases. The ability of fluoro-pyridines to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes them particularly attractive for drug design. Furthermore, computational modeling studies have provided insights into how structural modifications can optimize potency and selectivity.
The agrochemical applications of compounds derived from ethyl 3-fluoropyridine-2-carboxylate have also seen significant progress. Field trials have demonstrated their effectiveness in controlling resistant weed species while maintaining low toxicity to non-target organisms. This underscores the importance of fluorinated heterocycles in developing next-generation crop protection solutions that meet stringent environmental and safety standards.
In conclusion, ethyl 3-fluoropyridine-2-carboxylate (CAS No. 1187732-69-9) represents a cornerstone compound in pharmaceutical and agrochemical research. Its unique structural features and versatile reactivity make it indispensable for developing innovative therapeutics and sustainable agricultural products. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving advancements across multiple scientific disciplines.
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